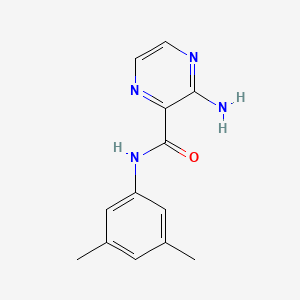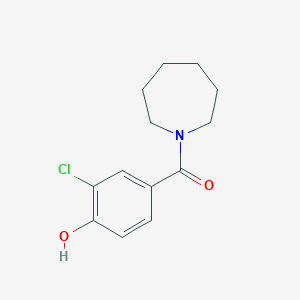
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone, also known as AZCHM, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and neurodegeneration. Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been shown to inhibit the activity of several kinases and phosphatases, which are important regulators of cellular processes.
Biochemical and Physiological Effects:
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been found to have several biochemical and physiological effects in animal models and cell cultures. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone is its relatively simple synthesis method, which allows for easy production and purification of the compound. Additionally, Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been found to have low toxicity and good solubility in aqueous solutions, making it suitable for use in cell culture and animal studies. However, one limitation of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone is its limited availability and high cost, which may hinder its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for research on Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone. One area of interest is the development of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone and its effects on various cellular processes. Furthermore, the synthesis method of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone can be optimized to improve the yield and purity of the compound. Finally, more studies are needed to assess the safety and efficacy of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone in human clinical trials.
Synthesemethoden
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone can be synthesized through a multi-step process involving the reaction of 3-chloro-4-hydroxybenzaldehyde with azepane in the presence of a base, followed by further reactions and purification steps. This synthesis method has been optimized by several research groups to improve the yield and purity of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has shown potential in several areas of scientific research, including cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has anti-inflammatory properties that may be useful in treating inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-9-10(5-6-12(11)16)13(17)15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYMZWIQSNNSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
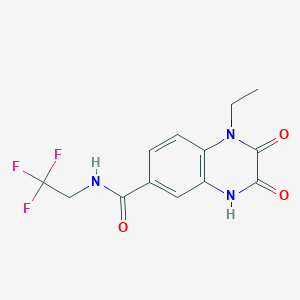
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
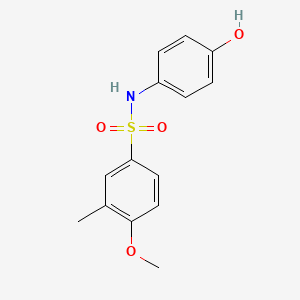
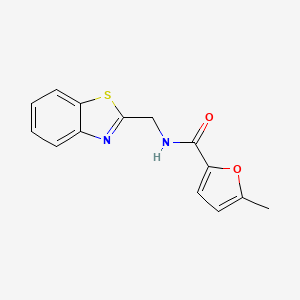
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)
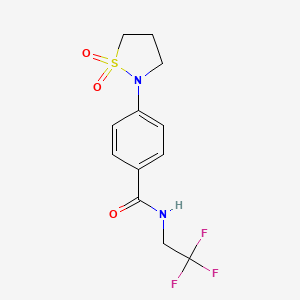
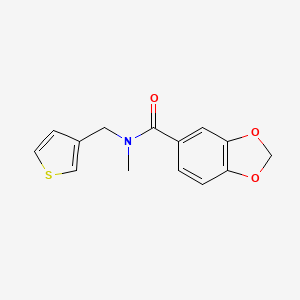
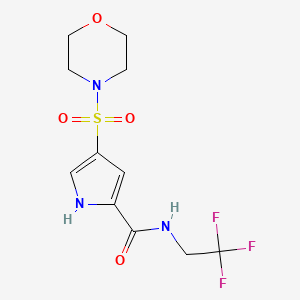
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
